4-fluoro-N,N-dimethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
4-fluoro-N,N-dimethylbenzenesulfonamide is synthesized by reacting 4-fluorobenzenesulfonyl chloride with dimethylamine in the presence of a base such as NaOH or triethylamine. The product is then purified by recrystallization.Molecular Structure Analysis
The molecular structure of this compound contains a polar amide group and a nonpolar aromatic ring . Its molecular formula is C8H10FNO2S and its molecular weight is 203.24 g/mol .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder. Its melting point ranges from 159-161°C. It has a density of 1.3±0.1 g/cm3 , a boiling point of 279.6±42.0 °C at 760 mmHg , and a flash point of 122.9±27.9 °C .Scientific Research Applications
Organic Synthesis
4-fluoro-N,N-dimethylbenzenesulfonamide: is a valuable intermediate in organic synthesis. Its ability to introduce the sulfonyl group into organic molecules makes it a useful reagent in the synthesis of more complex chemical structures. This compound is particularly important for creating sulfonamide-based motifs, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, This compound serves as a building block for the development of various therapeutic agents. Its fluorinated aromatic structure is often sought after for its potential pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets .
Material Science
This compound’s unique properties lend itself to the development of advanced materials. For instance, its incorporation into polymers can enhance their thermal stability and resistance to degradation, making them suitable for high-performance applications .
Environmental Science
This compound: can be used in environmental science research, particularly in the study of organic pollutants. Its structural similarity to certain contaminants allows it to serve as a standard or reference compound in analytical methods aimed at detecting and quantifying environmental pollutants .
Industrial Chemistry
In the industrial sector, this chemical is utilized as a precursor in the synthesis of dyes, pigments, and other sulfonyl-containing compounds. Its reactivity and stability under various conditions make it an asset in large-scale chemical production processes .
Biotechnology
The biotechnological applications of This compound include its use as a selective agent in molecular biology experiments. It can be part of the synthesis of compounds that interact with DNA or proteins, aiding in the study of genetic expression and protein function .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound is a solid at room temperature , and its density is approximately 1.276±0.06 g/cm3 . It has a boiling point of 279.6±42.0 ℃ at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 4-Fluoro-N,N-dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in a dry, room-temperature environment . Other factors, such as pH and the presence of other chemicals, might also influence its action and efficacy.
properties
IUPAC Name |
4-fluoro-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMPFYVFDHATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355403 | |
Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383-31-3 | |
Record name | 4-Fluoro-N,N-dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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